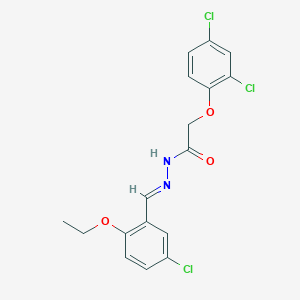![molecular formula C23H18ClNO2 B298258 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298258.png)
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as CDKI-73 and belongs to the family of indandione derivatives. CDKI-73 has been shown to exhibit potent anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Wirkmechanismus
CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione are a family of serine/threonine kinases that play a critical role in regulating the progression of the cell cycle. They are activated by binding to cyclins, which are regulatory proteins that control the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione. CDKI-73 functions by binding to the ATP-binding site of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, thereby preventing the binding of cyclins and inhibiting their activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CDKI-73 has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
CDKI-73 has several advantages for use in lab experiments. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is useful for studying the mechanisms of tumor growth and metastasis. However, CDKI-73 also has some limitations for use in lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. CDKI-73 also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
CDKI-73 has shown significant promise for its potential therapeutic applications in cancer treatment. Future research in this area should focus on optimizing the synthesis of CDKI-73 to improve its yield and purity. Additionally, further studies are needed to investigate the mechanisms of action of CDKI-73 and its potential interactions with other chemotherapeutic agents. Further research is also needed to investigate the potential side effects of CDKI-73 and its safety profile in vivo. Finally, future research should focus on developing more effective delivery methods for CDKI-73 to improve its effectiveness in vivo.
Synthesemethoden
The synthesis of CDKI-73 involves a multi-step process that begins with the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 5-chloro-2-methylbenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with 2,3-dimethyl-1,3-butadiene to yield the final product, CDKI-73. The synthesis of CDKI-73 has been optimized to improve its yield and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
CDKI-73 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Eigenschaften
Produktname |
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione |
|---|---|
Molekularformel |
C23H18ClNO2 |
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
2-[[1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H18ClNO2/c1-13-8-9-17(24)12-21(13)25-14(2)10-16(15(25)3)11-20-22(26)18-6-4-5-7-19(18)23(20)27/h4-12H,1-3H3 |
InChI-Schlüssel |
AWPYYZPHKNWAHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)
![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)

![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298185.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298195.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)